molecular formula C17H11ClN2O B2720578 3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one CAS No. 338400-57-0

3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2720578
CAS RN: 338400-57-0
M. Wt: 294.74
InChI Key: AZCVYTBNHJORAT-KNTRCKAVSA-N
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Description

The compound “3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C17H11ClN2O . It has a molecular weight of 294.73 .

Scientific Research Applications

Mechanical Properties of Polymorphs

Research by Raju et al. (2018) investigated three polymorphs of a related Schiff base compound, identifying distinct mechanical properties through nanoindentation and energy frameworks analysis. This study highlights the role of molecular structure in determining the mechanical behavior of materials, such as brittleness, plasticity, and elasticity, which could be crucial for designing materials with specific mechanical characteristics (Raju et al., 2018).

Antimicrobial and Antifungal Agents

Khalid et al. (2020) synthesized and evaluated isatin-derived ligands and their metal chelates for antimicrobial and antifungal activities. The metal complexes exhibited higher biological activity compared to the uncomplexed ligands, suggesting potential applications in developing new antimicrobial agents (Khalid et al., 2020).

Corrosion Inhibition

Al-Mosawi et al. (2020) explored the synergistic effect of an isatin derivative combined with zinc oxide nanoparticles on improving the corrosion resistance of mild steel in an acidic environment. The study suggests that such combinations could be effective corrosion inhibitors, which is important for extending the life of metal structures (Al-Mosawi et al., 2020).

Optoelectronic Properties and Bioactivity

Ashfaq et al. (2022) conducted a comprehensive study on imine derivatives, including synthesis, crystal structure, characterization, and computational study of their optoelectronic properties and bioactivity. This research could have implications for the development of new materials for electronic and photonic applications, as well as for biomedical research (Ashfaq et al., 2022).

properties

IUPAC Name

3-(4-chlorophenyl)imino-1-prop-2-ynylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O/c1-2-11-20-15-6-4-3-5-14(15)16(17(20)21)19-13-9-7-12(18)8-10-13/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCVYTBNHJORAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one

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